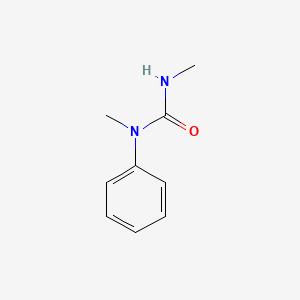

1,3-Dimethyl-1-phenylurea

Description

The urea (B33335) backbone of phenylurea compounds serves as a versatile scaffold for introducing a wide range of chemical functionalities. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. Functionalization can occur at the nitrogen atoms or on the phenyl ring.

A prominent strategy involves the acylation of a pre-formed phenylurea. Research has demonstrated a three-step pathway to introduce a substituted phenoxy acetyl group onto the urea nitrogen. iglobaljournal.com This process begins with the synthesis of phenylurea, which is then reacted with chloroacetyl chloride to form an N-chloroacetyl phenylurea intermediate. This reactive intermediate can subsequently undergo substitution with various substituted phenols to yield a diverse library of N-phenyl-N-(substituted) phenoxy acetyl ureas. iglobaljournal.com This method highlights how a reactive linker can be attached to the urea nitrogen, enabling the introduction of bulky and electronically varied substituents. iglobaljournal.com

Another approach is to introduce substituents onto the aromatic ring of the starting materials before the urea formation. The reactivity of N-methylaniline in blocking reactions with isocyanates is influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring. rsc.org This pre-functionalization strategy allows for the synthesis of phenylurea derivatives with specific electronic properties imparted by the chosen substituents on the aromatic ring.

| Functionalization Strategy | Intermediate | Reagent | Functional Group Introduced | Reference |

| N-Acylation followed by Substitution | 1-(2-chloroacetyl)-3-phenylurea | Substituted Phenols | Substituted phenoxy acetyl group | iglobaljournal.com |

| Pre-functionalization of Amine | Substituted N-methylaniline | Isocyanate | Substituted phenyl group (e.g., with chloro, methoxy) | rsc.org |

| N-Alkylation | Phenylurea | Formaldehyde, Ethanol | Ethoxymethyl group |

Structure

3D Structure

Properties

CAS No. |

938-91-0 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1,3-dimethyl-1-phenylurea |

InChI |

InChI=1S/C9H12N2O/c1-10-9(12)11(2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) |

InChI Key |

ZWOULFZCQXICLZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,3 Dimethyl 1 Phenylurea

The synthesis of asymmetrically substituted ureas such as 1,3-Dimethyl-1-phenylurea (also known as N,N'-dimethyl-N-phenylurea) is most directly achieved through the reaction of a secondary amine with an isocyanate. This method offers high selectivity and avoids the formation of isomeric byproducts that can occur with other methods like sequential alkylation of a primary urea (B33335).

The primary pathway involves the nucleophilic addition of N-methylaniline to methyl isocyanate. noaa.govwikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of the stable urea linkage. The reaction is typically exothermic and proceeds readily. wikipedia.org

Alternative, though less direct, routes for forming the phenylurea backbone exist. General methods for N-substituted urea synthesis include the reaction of amines with potassium isocyanate in an aqueous medium, often facilitated by an acid to activate the cyanate. rsc.org Another approach involves the reaction of an amine with phosgene (B1210022) to generate an intermediate carbamoyl (B1232498) chloride, which then reacts with a second amine. rsc.org However, for a specific asymmetrical product like this compound, the isocyanate route provides the most control.

| Synthesis Pathway | Reactant 1 | Reactant 2 | Product Type | Key Features |

| Isocyanate Addition | N-methylaniline | Methyl isocyanate | This compound | Direct, high-yield, high selectivity for the target isomer. wikipedia.org |

| Amine-Cyanate Reaction | Aniline (B41778) | Potassium Cyanate | Phenylurea | A common method for creating the initial phenylurea backbone, which would require further modification. rsc.org |

| Phosgene-Based Synthesis | Aniline | Phosgene / Triphosgene | Phenyl isocyanate or carbamoyl chloride intermediate | A versatile but hazardous route due to the toxicity of phosgene and its derivatives. wikipedia.orgchemicalbook.com |

| Phenylurea Alcoholysis | Phenylurea | Methanol | Methyl N-phenylcarbamate | Part of a different synthetic goal, but illustrates the reactivity of the phenylurea intermediate. sciengine.com |

Diacylhydrazine Linkage in Phenylurea Derivative Design

Conformational Analysis and Preferences of 1,3-Dimethyl-1-phenylurea

The conformational landscape of this compound is defined by the rotational freedom around its single bonds, particularly the C-N bonds linking the phenyl group and the urea (B33335) moiety. The relative orientation of the phenyl ring and the dimethylurea group gives rise to different conformers with distinct energy profiles.

Experimental spectroscopy provides critical data for identifying the most stable conformations of molecules. While specific experimental spectra for this compound are not widely documented, analysis of analogous compounds like fenuron (B33495) (1,1-dimethyl-3-phenylurea) and other phenylurea derivatives allows for the prediction of its key spectroscopic features. nih.govtandfonline.com

UV-Vis Spectroscopy: The electronic spectrum is expected to show absorptions characteristic of the phenylurea chromophore. For similar compounds, transitions such as π-π* and n-π* are observed. semanticscholar.org In a related molecule, pencycuron, experimental UV-Vis spectra recorded in dichloromethane (B109758) showed absorption maxima that were correlated with theoretical calculations. tandfonline.com The interaction with solvents can cause shifts in these absorption bands; for instance, interactions with polar solvents can lead to a blue shift (hypsochromic shift) corresponding to the C=O group's orbitals. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to molecular conformation. The IR and Raman spectra of this compound would be dominated by vibrations of the phenyl ring, the carbonyl group (C=O), and the N-H and C-N bonds. The C=O stretching vibration is a particularly strong marker, typically appearing in the region of 1630-1680 cm⁻¹. The position of the N-H stretching band can provide information about hydrogen bonding interactions. tandfonline.com Raman spectra can distinguish between different molecular conformations and intermolecular interactions, as demonstrated in studies of 1,3-diphenylurea (B7728601) under pressure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Based on analyses of similar structures, the following chemical shifts can be anticipated. vulcanchem.comthermofisher.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Rationale |

| ¹H | Aromatic Protons (C₆H₅) | 6.5–7.5 | Protons on the phenyl ring are in a characteristic aromatic region. vulcanchem.com |

| ¹H | N-CH₃ (next to phenyl) | ~3.2 | The methyl group attached to the nitrogen bearing the phenyl group. |

| ¹H | N-CH₃ (terminal) | ~2.8-3.0 | The methyl group on the other nitrogen atom. |

| ¹H | N-H | Variable | The chemical shift is dependent on solvent, concentration, and hydrogen bonding. |

| ¹³C | Carbonyl Carbon (C=O) | ~160 | The carbonyl carbon is typically deshielded and resonates at a high chemical shift. vulcanchem.com |

| ¹³C | Aromatic Carbons | 120–140 | Carbons within the phenyl ring. vulcanchem.com |

| ¹³C | Methyl Carbons (N-CH₃) | 30-40 | Methyl carbons attached to nitrogen atoms. |

Quantum chemical calculations are indispensable for mapping the potential energy surface (PES) and identifying stable conformers. researchgate.net Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used for this purpose. wikipedia.orgcecam.org

For the analogous herbicide fenuron (1,1-dimethyl-3-phenylurea), potential energy scans performed at the B3LYP/6-311++G(d,p) level of theory predicted two stable minima. nih.govresearchgate.net These conformers, an anti and a syn form, arise from the internal rotation around the N-C bond connecting the urea and phenyl moieties. A similar conformational profile is expected for this compound, where different rotational barriers and energy minima would define the molecule's preferred shapes in the gas phase. These computational approaches allow for the calculation of the relative energies of different conformers, helping to predict which one is most likely to be observed experimentally.

The conformational preferences of this compound are governed by a delicate balance of intra- and intermolecular forces.

Intermolecular Interactions: In the solid state or in solution, intermolecular forces can significantly influence conformation. For 1,3-diphenylurea, N-H···O intermolecular hydrogen bonds are a dominant feature, organizing the molecules into specific crystalline arrangements. researchgate.netresearchgate.net For this compound, the single N-H group can act as a hydrogen bond donor, interacting with the carbonyl oxygen of a neighboring molecule. Van der Waals forces and, in some cases, carbonyl-carbonyl interactions can also affect molecular packing in the crystal lattice. researchgate.net

Electronic Structure and Molecular Orbital Theory of this compound

The electronic properties of a molecule are described by its molecular orbitals and the distribution of electron density. These factors are key to understanding its reactivity and spectroscopic behavior.

The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org

In phenylurea compounds like fenuron, the HOMO and LUMO are typically delocalized over the π-system of the phenyl ring and the urea group. nih.gov This delocalization facilitates charge transfer within the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. researchgate.net Computational studies on related molecules allow for the estimation of various properties derived from HOMO-LUMO energies. nih.gov

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept an electron. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron distribution. |

The distribution of electrons within the this compound molecule dictates its electrostatic properties and how it interacts with other molecules.

Electron Density: The electron density (ED) is a fundamental property that describes the probability of finding an electron at a particular point in space. nih.gov In this compound, the electron density is expected to be highest around the electronegative oxygen and nitrogen atoms and within the π-system of the aromatic ring.

Electrostatic Potential (ESP) Surfaces: The Molecular Electrostatic Potential (MEP or ESP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is mapped onto a surface of constant electron density and color-coded to indicate regions of different potential. Regions of negative potential (typically colored red) are associated with lone pairs and are nucleophilic, meaning they are prone to attack by electrophiles. nih.gov Regions of positive potential (typically colored blue) are electron-deficient and electrophilic, indicating sites susceptible to nucleophilic attack. nih.gov

For this compound, the ESP surface is expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.net Positive potential is anticipated around the hydrogen atom of the N-H group, making it a potential hydrogen bond donor site. researchgate.net The phenyl ring will exhibit a region of negative π-electron density above and below the plane of the ring. mdpi.com This detailed map of the electrostatic potential is crucial for predicting sites of intermolecular interactions and chemical reactivity. semanticscholar.org

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial in predicting the non-linear optical (NLO) properties of molecules like this compound. These properties are significant for applications in optoelectronics. acs.org The NLO response of a molecule is related to its molecular structure, specifically the presence of donor-π-acceptor systems which facilitate intramolecular charge transfer.

Theoretical calculations for similar phenylurea compounds, such as fenuron (1,1-dimethyl-3-phenylurea), have been performed to determine their NLO characteristics. nih.gov These calculations typically involve optimizing the molecular geometry and then computing properties like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation. For organic molecules, a larger value of β suggests a stronger NLO response. nih.gov

The computational approach often involves methods like B3LYP with a suitable basis set, for instance, 6-311++G(d,p), to perform calculations. nih.govtandfonline.com The calculated hyperpolarizability of fenuron was found to be significantly higher than that of urea, a standard reference material for NLO studies. researchgate.net This enhancement is attributed to the electronic effects of the phenyl and dimethylamino groups. Delocalization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) facilitates charge transfer, which is a key factor for NLO activity. nih.gov The energy gap between HOMO and LUMO is also an important parameter; a smaller energy gap generally correlates with higher polarizability and a more significant NLO response. acs.orgnih.gov

For this compound, it is anticipated that the arrangement of the phenyl ring and the two methyl groups on the nitrogen atoms will influence its electronic structure and, consequently, its NLO properties. The phenyl group can act as a π-system, while the methyl groups can have electron-donating effects, potentially enhancing the charge transfer characteristics of the molecule.

Table 1: Representative Theoretical NLO Data for a Related Phenylurea Compound (Fenuron)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Linear Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | 9.27 × 10–30 esu researchgate.net |

Note: The data presented is for fenuron (1,1-dimethyl-3-phenylurea) as a representative example, calculated using DFT methods.

Vibrational Spectroscopy: Assignments and Theoretical Validation (FT-IR, FT-Raman)

In the FT-IR and FT-Raman spectra of phenylurea derivatives, several characteristic bands are expected. orientjchem.org The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. core.ac.uk For this compound, a band in this region would be indicative of the N-H group. The C=O stretching vibration of the urea moiety is a strong band, usually appearing in the range of 1630-1680 cm⁻¹. orientjchem.org For the related compound phenylurea, this band is observed at 1655 cm⁻¹ in the IR spectrum and 1658 cm⁻¹ in the Raman spectrum. orientjchem.org

The aromatic C-H stretching modes of the phenyl ring are expected to appear above 3000 cm⁻¹. orientjchem.org The in-plane and out-of-plane bending vibrations of the C-H bonds, as well as the C-C stretching vibrations of the phenyl ring, will also be present in the spectra, typically in the fingerprint region (below 1600 cm⁻¹). orientjchem.orgcore.ac.uk For instance, in phenylurea, the C-H in-plane deformations are observed at 1255, 1166, and 1033 cm⁻¹ in the IR spectrum. orientjchem.org The C-N stretching vibrations are more difficult to assign due to coupling with other modes but are generally found between 1200 and 1400 cm⁻¹. nih.gov

Theoretical calculations can predict the vibrational frequencies and intensities, which, after appropriate scaling, can be correlated with the experimental data. researchgate.net This combined approach allows for a more accurate assignment of the vibrational modes and can help in understanding the effects of the methyl and phenyl substituents on the vibrational properties of the urea backbone.

Table 2: Selected Vibrational Frequencies for Phenylurea Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3300 - 3500 core.ac.uk |

| C-H Stretching (Aromatic) | > 3000 orientjchem.org |

| C=O Stretching | 1630 - 1680 orientjchem.org |

| C-C Stretching (Aromatic) | 1400 - 1625 tandfonline.com |

| C-N Stretching | 1200 - 1400 nih.gov |

| C-H In-plane Bending (Aromatic) | 1000 - 1300 orientjchem.org |

| C-H Out-of-plane Bending (Aromatic) | 700 - 1000 tandfonline.com |

Note: These are general ranges and the exact positions for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. ontosight.aiswinburne.edu.au Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. rsc.orgoup.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the phenyl group and the protons of the two methyl groups. The aromatic protons typically resonate in the range of δ 6.5–7.5 ppm. vulcanchem.com The chemical shifts and splitting patterns of these protons can provide information about the substitution pattern on the phenyl ring. The methyl groups attached to the nitrogen atoms are expected to show signals in the range of δ 2.8–3.2 ppm. vulcanchem.com The integration of the signals will correspond to the number of protons in each environment.

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the urea group, typically around δ 150-160 ppm. oup.comucl.ac.be The aromatic carbons will resonate in the region of δ 120–140 ppm. vulcanchem.com The carbons of the methyl groups will appear at a much higher field.

NMR spectroscopy can also be used to study dynamic processes, such as restricted rotation around the C-N bonds of the urea moiety. ucl.ac.uk The partial double bond character of these bonds can lead to the observation of distinct signals for groups that would otherwise be equivalent, especially at low temperatures. ucl.ac.ukresearchgate.net By varying the temperature, it is possible to study the kinetics of such conformational changes. ucl.ac.uk

Table 3: Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 6.5 - 7.5 vulcanchem.com |

| ¹H | Methyl (N-CH₃) | 2.8 - 3.2 vulcanchem.com |

| ¹³C | Carbonyl (C=O) | 150 - 160 oup.comucl.ac.be |

| ¹³C | Aromatic (C₆H₅) | 120 - 140 vulcanchem.com |

| ¹³C | Methyl (N-CH₃) | Data not available |

Note: These are expected ranges based on analogous compounds.

Mass Spectrometry (MS) Applications in Structural Characterization (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. ontosight.ai Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like urea derivatives, as it typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. acs.orgnih.gov

For this compound (C₉H₁₂N₂O), the expected exact mass is approximately 164.09 g/mol . nist.gov In an ESI-MS experiment, a prominent peak corresponding to the [M+H]⁺ ion at m/z 165.10 would be expected in the positive ion mode. acs.org Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. acs.org

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, can provide valuable structural information. acs.org The fragmentation patterns of phenylurea compounds often involve the cleavage of the bonds adjacent to the urea carbonyl group. oup.comacs.org For this compound, potential fragmentation pathways could include the loss of one of the methylamino groups or cleavage of the phenyl group. The resulting fragment ions can help to confirm the connectivity of the different parts of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound. rsc.orgnih.gov

Table 4: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]⁺˙ | 164.09 |

| [M+H]⁺ | 165.10 acs.org |

| [M+Na]⁺ | 187.08 mdpi.com |

Note: The m/z values are calculated based on the molecular formula and common adducts.

Reactivity and Environmental Transformation Pathways of 1,3 Dimethyl 1 Phenylurea

Hydrolytic Stability and Kinetic Studies of the Urea (B33335) Linkage

The urea linkage in 1,3-Dimethyl-1-phenylurea confers significant stability against hydrolysis under typical environmental conditions. Phenylureas, as a class of compounds, are generally stable to chemical degradation in aqueous solutions at moderate temperatures and within a pH range of 4 to 10. oup.com

Kinetic studies focusing on the hydrolysis of Fenuron (B33495) have determined that it is a very slow process in neutral conditions. The estimated half-life for the neutral hydrolysis of Fenuron at 25°C and a pH of 7 is approximately 89 years, indicating that this pathway is not a significant route of degradation in the environment. tandfonline.comtandfonline.com

However, the rate of hydrolysis is influenced by pH. In alkaline solutions, the hydrolysis of phenylureas, including Fenuron, proceeds through a hydroxide-ion-promoted mechanism. tandfonline.comtandfonline.com This involves the formation of a reactive tetrahedral intermediate anion, which then decomposes to products. tandfonline.comtandfonline.com Even under these conditions, the degradation is relatively slow. Fenuron is also known to decompose in boiling strong bases or mineral acids. nih.gov

| Compound | Conditions | Estimated Half-Life (t½) | Reference |

|---|---|---|---|

| This compound (Fenuron) | 25°C, pH 7 | 89 years | tandfonline.comtandfonline.com |

Oxidative Degradation Mechanisms and Reaction Kinetics

Oxidative degradation represents a more significant pathway for the transformation of this compound in the environment, primarily through reactions with highly reactive radical species.

The reaction with hydroxyl radicals (•OH) is a rapid and important degradation mechanism for this compound. The hydroxyl radical is a powerful, non-selective oxidant present in various environmental compartments. nih.gov

Competitive kinetic experiments have been used to determine the second-order rate constant for the reaction between Fenuron and hydroxyl radicals. These studies have established a rate constant of (7 ± 1) x 10⁹ M⁻¹s⁻¹. nih.gov Other studies have reported the degradation reaction rate constants for phenylurea herbicides toward hydroxyl radicals to be in the range of 4.8 × 10⁹ to 12 × 10⁹ M⁻¹s⁻¹, with the reactivity increasing in the order: diuron (B1670789) (2 Cl) < monuron (B1676734) (1 Cl) < fenuron (no Cl). researchgate.net

The primary products resulting from the reaction with hydroxyl radicals are ortho- and para-hydroxylated derivatives of Fenuron, indicating that the main site of attack is the aromatic ring. nih.gov Transformation of the dimethylurea moiety also occurs. nih.gov

The carbonate radical (CO₃•⁻) is another significant oxidant in natural waters, formed from the reaction of hydroxyl radicals with bicarbonate and carbonate ions. nih.gov While generally less reactive than the hydroxyl radical, it can play a role in the degradation of certain organic compounds.

The second-order rate constant for the reaction between this compound and the carbonate radical has been determined to be in the range of (7-12 ± 3) x 10⁶ M⁻¹s⁻¹. nih.gov This is considerably slower than the reaction with hydroxyl radicals.

The degradation mechanism with carbonate radicals differs in its primary products. The reaction leads to the formation of a quinone-imine derivative as the major initial product, alongside the ortho- and para-hydroxylated compounds that are also seen with hydroxyl radical reactions. nih.gov

| Radical Species | Second-Order Rate Constant (k) | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | (7 ± 1) x 10⁹ M⁻¹s⁻¹ | nih.gov |

| Carbonate Radical (CO₃•⁻) | (7-12 ± 3) x 10⁶ M⁻¹s⁻¹ | nih.gov |

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical, to degrade recalcitrant organic pollutants like phenylurea herbicides.

Various AOPs have been investigated for the degradation of this compound and other phenylureas. These include ozonation, UV photolysis, heterogeneous photocatalysis (e.g., using Titanium dioxide), and the electro-Fenton process. researchgate.net Studies comparing these methods have shown that ozonation is particularly effective for the transformation of Fenuron. tandfonline.com

The electro-Fenton process, which electrochemically generates hydroxyl radicals, has been shown to achieve a high degree of mineralization (over 90%) of Fenuron in aqueous solutions within a 3-hour treatment period. researchgate.net The degradation pathway in this process involves the formation of several aromatic by-products through oxidation of the N-terminal group, hydroxylation of the aromatic ring, and subsequent oxidative opening of the ring to form carboxylic acids and inorganic ions. researchgate.net

Photochemical Transformation Pathways of this compound

Photochemical transformation, or photolysis, involves the degradation of a molecule through the absorption of light energy. This can occur through direct absorption of light by the target molecule (direct photolysis) or through energy transfer from other light-absorbing molecules (indirect photolysis).

Direct photolysis is generally not considered a major degradation pathway for this compound under environmental conditions. The urea linkage is typically resistant to photolysis at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. nih.gov

| Compound | Irradiation Wavelength | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| This compound (Fenuron) | 254 nm | 0.006 | researchgate.net |

Photosensitized Degradation Mechanisms

The photodegradation of phenylurea compounds like this compound in sunlit environments is significantly influenced by the presence of photosensitizers. These molecules, upon absorbing light, can initiate chemical reactions that lead to the degradation of the target compound.

Photosensitized degradation can proceed through two primary mechanisms: Type I and Type II. The Type I mechanism involves the transfer of an electron between the excited photosensitizer and the substrate, leading to the formation of radical ions. These can then react with molecular oxygen to produce superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and other reactive oxygen species (ROS). The Type II mechanism involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).

Studies on phenylurea herbicides have shown that sensitizers such as norfloxacin (B1679917) can accelerate their photodegradation. Upon UV-A irradiation, norfloxacin forms an excited triplet state (³NOR*) which can react with oxygen to produce singlet oxygen. nih.govresearchgate.net The interaction of this excited state with phenylurea compounds occurs at very high rates. nih.govresearchgate.net Another sensitizer (B1316253), riboflavin, has also been shown to enhance the photochemical degradation of phenylurea herbicides, significantly reducing the reaction time compared to direct photolysis.

Table 1: Key Reactive Species in Photosensitized Degradation

| Reactive Species | Formation Mechanism | Role in Degradation |

|---|---|---|

| **Singlet Oxygen (¹O₂) ** | Energy transfer from excited sensitizer to O₂ (Type II) | Oxidizes the phenylurea molecule |

| Hydroxyl Radical (•OH) | Generated from various photosensitized reactions (e.g., via nitrate (B79036) photolysis) | Adds to the aromatic ring, initiating degradation |

| Superoxide Anion (O₂•⁻) | Electron transfer from excited sensitizer to O₂ (Type I) | Precursor to other reactive oxygen species |

Role of Natural Organic Matter in Photodegradation

Natural organic matter (NOM), a complex mixture of organic compounds found in natural waters, plays a crucial role in the photodegradation of phenylureas. NOM can act as a photosensitizer, absorbing sunlight and producing reactive species like excited triplet states (³DOM*), singlet oxygen, and hydroxyl radicals, which can then degrade the phenylurea compounds. mksu.ac.ke The primary mechanism for this photosensitized transformation is believed to be an initial one-electron oxidation involving the excited triplet states of NOM constituents. mksu.ac.ke

However, NOM can also have an inhibitory effect on the photodegradation of these compounds. nih.govresearchgate.net This inhibition occurs because NOM can act as a reductant, reacting with and quenching the radical intermediates of the phenylurea that are generated through oxidation by the excited sensitizer. nih.govresearchgate.net This effectively reverses the oxidation process. The extent of this inhibitory effect is directly proportional to the concentration of NOM. nih.govresearchgate.net For instance, in the presence of 10 mg L⁻¹ of NOM, the degradation rates of several phenylurea herbicides were observed to decrease significantly. nih.gov

Biotransformation and Biodegradation Processes for Urea Compounds in Environmental Compartments

Microbial activity is a primary driver for the degradation of phenylurea compounds in environmental compartments such as soil and water. researchgate.net A variety of microorganisms, including bacteria and fungi, have been identified as capable of transforming these herbicides.

In soil environments, the biodegradation of phenylurea herbicides is a key process governing their persistence and potential for leaching into water resources. researchgate.net Several bacterial strains, including species of Arthrobacter, Sphingomonas, and Ochrobactrum, have been shown to degrade phenylureas. nih.govnih.govnih.gov The degradation pathways often involve two main initial steps:

Sequential N-dealkylation: This involves the stepwise removal of the methyl groups from the urea side chain. researchgate.net

Hydrolysis: This process cleaves the urea side chain, typically leading to the formation of the corresponding aniline (B41778) derivative. researchgate.net

For example, Arthrobacter sp. N2 has been observed to transform various phenylurea herbicides into their corresponding substituted anilines. nih.gov Similarly, Sphingomonas spp. are known to degrade these compounds through sequential N-demethylation. nih.gov The rate of biodegradation in soil can be highly variable and is influenced by factors such as soil pH, with some degrading organisms showing a narrow optimal pH range for their metabolic activity. nih.gov

In aquatic systems, 1,3-Dimethylurea has been found to be readily biodegradable. oecd.org Studies have shown over 93% biodegradation within 10 days in a DOC Die-Away test using activated sludge. oecd.org The primary environmental compartment for this water-soluble compound is predicted to be the hydrosphere. oecd.org

Fungi also contribute to the biotransformation of phenylurea herbicides. For instance, the soil fungus Mortierella sp. can degrade these compounds through successive N-demethylation and, in some cases, hydroxylation of the molecule. nih.gov The fungal degradation pathways can differ from bacterial pathways, potentially leading to different sets of metabolites. nih.gov

The degradation of phenylureas can result in the formation of metabolites that may be more toxic than the parent compound. nih.govnih.gov For example, the biotransformation of diuron can lead to the accumulation of 3,4-dichloroaniline. nih.govnih.gov However, other soil microorganisms, such as fungi, can further transform these aniline metabolites into less toxic acetylated compounds. nih.gov

Mechanistic Studies of Reactions Involving the Phenylurea Moiety

The phenylurea moiety is susceptible to several chemical reactions, with hydrolysis and thermal decomposition being significant abiotic degradation pathways.

The hydrolysis of phenylureas is influenced by factors such as temperature and pH. researchgate.net In basic media (pH 12-14), the hydrolytic decomposition is proposed to occur via an addition-elimination mechanism, similar to the alkaline hydrolysis of esters and amides. rsc.org Kinetic studies suggest that under certain conditions, the hydrolysis proceeds through the formation of a zwitterionic intermediate, which then leads to the formation of phenylisocyanate as an initial product. researchgate.net Depending on the pH, this process can be catalyzed by acids or bases. researchgate.net

Thermal decomposition of phenylurea compounds, such as 1,3-diphenylurea (B7728601), can yield phenyl isocyanate and aniline at elevated temperatures. mdpi.com However, the reactive isocyanate can undergo several secondary reactions, including reacting with any unconverted phenylurea to form a biuret, hydrolysis to aniline and carbon dioxide in the presence of water, or reacting with alcohols to form a carbamate. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-diphenylurea |

| 3,4-dichloroacetanilide |

| 3,4-dichloroaniline |

| Aniline |

| Carbon dioxide |

| Diuron |

| Hydroxyl radical |

| Norfloxacin |

| Phenyl isocyanate |

| Riboflavin |

| Singlet oxygen |

Analytical Methodologies for the Detection and Quantification of 1,3 Dimethyl 1 Phenylurea

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 1,3-Dimethyl-1-phenylurea, several chromatographic techniques are particularly effective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound and related phenylurea compounds. The development of a robust HPLC method is fundamental for achieving accurate and reproducible results. A common approach involves reverse-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of the structurally similar compound, 1,3-Dimethyl-1,3-diphenylurea, a reverse-phase HPLC method has been described using a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com The choice of a C18 column is common for the separation of phenylurea pesticides due to its high carbon load, which ensures excellent retention and selectivity.

A typical HPLC system for the analysis of phenylurea compounds would include a pump, an injector, a column, a detector, and a data acquisition system. The separation is achieved by the differential partitioning of the analyte between the stationary and mobile phases.

Table 1: Illustrative HPLC Parameters for Phenylurea Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Visible Detector (e.g., at 245 nm) |

It is important to note that method parameters should be optimized for the specific analytical requirements, such as the sample matrix and the desired level of sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of phenylurea compounds, UPLC applications can significantly reduce run times and improve peak separation. The principles of method development are similar to HPLC, but with adjustments to flow rates and gradient profiles to take full advantage of the increased efficiency. The use of columns with smaller 3 µm particles is also a viable option for faster UPLC applications. sielc.com

Coupling of Chromatography with Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool with high selectivity and sensitivity, making it ideal for the trace analysis of this compound. The mass spectrometer acts as a highly specific detector for the compounds eluting from the LC column.

For LC-MS applications, it is crucial to use a mobile phase that is compatible with the mass spectrometer's ionization source. Volatile buffers and acids, such as formic acid, are preferred over non-volatile ones like phosphoric acid. sielc.com The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depends on the analyte's properties.

LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and is particularly useful for complex matrices. In this technique, a precursor ion is selected and fragmented, and a specific product ion is then monitored for quantification. For the related compound 1,3-Dimethyl-1,3-diphenylurea, LC-MS analysis has identified a precursor ion ([M+H]+) with a mass-to-charge ratio (m/z) of 241.1335. nih.gov

Advanced Sample Preparation Strategies (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step in the analytical workflow, aimed at removing interfering substances from the sample matrix and concentrating the analyte of interest. Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of phenylurea compounds from various environmental and biological samples. nih.gov

The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. The interfering components are washed away, and the analyte is then eluted with a suitable solvent. For phenylurea herbicides, C18-bonded silica is a common sorbent material due to its effectiveness in retaining these relatively nonpolar compounds from aqueous matrices. nih.gov

A general SPE procedure for water samples involves the following steps:

Conditioning the SPE cartridge: The sorbent is activated with a solvent like methanol, followed by equilibration with water.

Loading the sample: The water sample is passed through the cartridge, and the phenylurea compounds are adsorbed onto the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any co-adsorbed interfering substances.

Elution: The retained analytes are eluted from the cartridge with a small volume of a strong solvent, such as methanol or acetonitrile.

The resulting eluate is typically evaporated and reconstituted in the mobile phase for subsequent LC or LC-MS analysis.

Spectroscopic Detection Principles in Analytical Methodologies

Spectroscopic techniques are integral to the detection and quantification of this compound in conjunction with chromatographic separation. These methods are based on the interaction of electromagnetic radiation with the analyte molecules.

UV-Visible Detection Strategies (e.g., Diode Array Detection)

UV-Visible spectroscopy is a common detection method in HPLC. The principle is based on the absorption of light by the analyte in the ultraviolet or visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantification.

For phenylurea compounds, the aromatic ring system gives rise to strong UV absorbance. A study on various phenylurea herbicides found that monitoring at a wavelength of 245 nm is effective.

A Diode Array Detector (DAD) is a sophisticated type of UV-Visible detector that can acquire the entire UV-Visible spectrum of the eluting compound simultaneously. This provides several advantages:

Peak Purity Analysis: The ability to obtain spectra across a chromatographic peak allows for the assessment of peak purity by comparing spectra at different points.

Compound Identification: The acquired spectrum can be compared to a library of known spectra for tentative identification of the compound.

Optimal Wavelength Selection: The DAD allows for the selection of the optimal wavelength for quantification of each analyte in a mixture, maximizing sensitivity.

The UV-Visible spectrum of the related compound 1,3-Dimethyl-1,3-diphenylurea is available and can serve as a reference for method development. nih.gov

Fluorescence-Based Detection for Phenylurea Derivatives

Fluorescence-based detection methods offer high sensitivity and selectivity for the analysis of various compounds, including phenylurea derivatives. While many phenylurea compounds are not naturally fluorescent, techniques such as photochemically-induced fluorescence (PIF) can be employed. This approach involves irradiating the non-fluorescent parent compound with ultraviolet (UV) light to generate stable, fluorescent photoproducts that can then be quantitatively measured.

A more advanced iteration of this technique is Direct Laser Photo-Induced Fluorescence (DL-PIF). nih.gov This method utilizes a tunable laser to both induce the photochemical reaction and excite the resulting fluorescence of the photoproducts. nih.gov The use of a high-energy, tunable laser enhances selectivity by allowing for the selection of an optimal excitation wavelength and increases sensitivity. nih.gov This process significantly reduces the time required for analysis compared to conventional PIF methods. nih.gov The analytical performance for phenylurea pesticides using DL-PIF has demonstrated linearity over one order of magnitude with detection limits in the nanogram per milliliter (ng/mL) range. nih.gov

Table 1: Performance of Laser Photo-Induced Fluorescence for Phenylurea Pesticides

| Analyte | Linear Range | Limit of Detection (LOD) | Sample Matrix |

|---|---|---|---|

| Fenuron (B33495) | 1 order of magnitude | ng/mL range | River and Sea Water |

This table illustrates the typical performance characteristics of the DL-PIF method for the analysis of phenylurea compounds in environmental samples. nih.gov

Electrochemical Sensing Approaches for Urea (B33335) Compounds

Electrochemical sensors provide a powerful tool for the simple, rapid, and in-situ monitoring of urea compounds. These methods can be broadly categorized into direct and indirect (enzyme-based) approaches.

Direct Electrochemical Measurement: This technique involves the direct correlation of an analytical signal with the concentration of the urea compound in a sample. It often relies on the electrocatalytic properties of a modified electrode surface. For instance, sensors have been developed using materials like Ni-Cu alloys or Nickel Sulfide/Graphene Oxide (NiS/GO) composites on a carbon paste electrode to facilitate the direct electrochemical detection of urea.

Enzyme-Based Electrochemical Biosensors: These are the most common type of electrochemical sensors for urea. They utilize the enzyme urease, which catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. The change in concentration of one of these products is then measured by an electrochemical transducer. Different types of transducers are used:

Potentiometric Sensors: These measure the change in potential resulting from the enzymatic reaction. The first urea biosensor used a glass electrode to detect the activity of ammonium ions produced during urea hydrolysis. Modern versions may use ion-selective electrodes for ammonium (NH4+) or gas-permeable electrodes for ammonia (NH3) or carbon dioxide (CO2).

Amperometric Sensors: These sensors measure the change in current produced by the oxidation or reduction of a species involved in the enzymatic reaction. They can offer high sensitivity and a wide linear range. nih.gov

Impedimetric Sensors: These measure the change in alternating current (AC) impedance of the electrode surface as a result of the enzyme-catalyzed reaction. nih.govrsc.org For example, enzyme-catalyzed polymer transformation with AC impedance detection has been used for measuring urea in serum samples. nih.gov

The performance of these biosensors is often enhanced by immobilizing the urease enzyme on nanostructured materials, which provides a high surface area for enzyme loading and improves the sensor's sensitivity and response time. nih.govrsc.org

Table 2: Comparison of Electrochemical Sensing Approaches for Urea

| Sensor Type | Detection Principle | Electrode/Transducer | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| Amperometric | Urease-catalyzed hydrolysis | NiS/GO/Carbon Paste Electrode | 0.1 mM to 6.0 mM | Not Specified |

| Amperometric | Urease on PANI/Nafion/CuF | Glassy Carbon Electrode | 0.5–45.0 µM | 0.17 µM |

| Impedimetric | Urease on conducting hydrogel | Polyaniline grafted hydrogel | Not Specified | 14 µM |

This table compares various electrochemical methods for the detection of urea, highlighting the diversity in sensor design and analytical performance. rsc.orgresearchgate.net

Validation and Inter-laboratory Comparison of Analytical Methods

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ujpronline.com It is a mandatory requirement in quality control to ensure the reliability and consistency of analytical data. ujpronline.com Key performance parameters are evaluated during method validation:

Trueness: The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed in terms of standard deviation or relative standard deviation.

Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and trueness.

Selectivity (Specificity): The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Inter-laboratory Comparison:

Following in-house validation, an inter-laboratory comparison (ILC), also known as a proficiency test, is a crucial step to establish the reproducibility and reliability of an analytical method across different laboratories. diva-portal.orgresearchgate.net In an ILC, identical samples are sent to multiple participating laboratories for analysis. The results are then collected and statistically analyzed by a coordinating body.

The primary goals of an ILC are to:

Assess the performance of individual laboratories and identify potential issues with their implementation of the method.

Determine the reproducibility of the analytical method, which is the precision between laboratories.

Provide an external quality control measure and build confidence in the analytical results. diva-portal.org

Challenges in inter-laboratory studies can include differences in reporting metrics and the fact that not all methods may report all species of interest, making direct comparisons difficult. researchgate.net

Table 3: Conceptual Framework for an Inter-laboratory Comparison Study

| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D |

|---|---|---|---|---|

| Assigned Value (mg/L) | 10.0 | 10.0 | 10.0 | 10.0 |

| Reported Value (mg/L) | 9.8 | 10.5 | 9.1 | 10.1 |

| Bias (%) | -2.0% | +5.0% | -9.0% | +1.0% |

| Z-Score * | -0.4 | 1.0 | -1.8 | 0.2 |

| Performance | Satisfactory | Satisfactory | Questionable | Satisfactory |

*The Z-score is a common statistical tool used in ILCs to evaluate a laboratory's performance. A score between -2 and +2 is generally considered satisfactory.

Interactions of 1,3 Dimethyl 1 Phenylurea in Chemical Systems

Solute-Solvent Interactions and Solubility Behavior in Organic and Aqueous Media

The solubility of 1,3-Dimethyl-1-phenylurea, like other phenylurea compounds, is fundamentally governed by the principle of "like dissolves like." The presence of the nonpolar phenyl group and two methyl groups contributes to its hydrophobic character, while the urea (B33335) moiety (-NH-CO-N-) provides sites for hydrogen bonding, lending it some polar characteristics. This dual nature results in varied solubility across different media.

Generally, phenylurea derivatives exhibit greater solubility in organic solvents compared to water. solubilityofthings.com The bulky phenyl group limits solubility in polar solvents like water due to hydrophobic interactions. solubilityofthings.com For instance, the related compound 1,3-Diphenylurea (B7728601) is moderately soluble in organic solvents such as ethanol and methanol but is less soluble in water. solubilityofthings.com Its solubility in dimethyl sulfoxide (DMSO) and dimethylformamide is approximately 30 mg/mL, while it remains sparingly soluble in aqueous buffers. caymanchem.com For another analogue, 1-Phenylurea, the mole-fraction solubility increases with temperature and shows a strong dependence on the solvent, decreasing in the order: N,N-dimethylformamide (DMF) > DMSO > N-methyl-2-pyrrolidinone (NMP) > ethylene glycol > various alcohols > water. acs.org

Conversely, 1,3-Dimethylurea (lacking the phenyl group) is highly soluble in water, with a reported solubility of 765 g/L at 21.5 °C. oecd.org It is also soluble in ethanol, acetone, benzene, and ethyl acetate. atamanchemicals.com The solubility of this compound is expected to lie between these extremes, exhibiting moderate solubility in polar organic solvents and low solubility in water. The key factors influencing its dissolution are the polarity of the solvent and temperature, with increased temperatures generally enhancing solubility. solubilityofthings.com These solute-solvent interactions are critical in fields ranging from materials science to environmental chemistry. nih.gov

| Compound | Solvent | Solubility | Reference |

|---|---|---|---|

| 1,3-Diphenylurea | DMSO | ~30 mg/mL | caymanchem.com |

| 1,3-Diphenylurea | Dimethylformamide | ~30 mg/mL | caymanchem.com |

| 1,3-Diphenylurea | Aqueous Buffers | Sparingly soluble | caymanchem.com |

| 1-Phenylurea | Water | Lowest among 15 solvents tested | acs.org |

| 1-Phenylurea | N,N-dimethylformamide (DMF) | Highest among 15 solvents tested | acs.org |

| 1,3-Dimethylurea | Water | 765 g/L (at 21.5 °C) | oecd.org |

| 1,3-Dimethylurea | Ethanol | Soluble | atamanchemicals.com |

| 1,3-Dimethylurea | Acetone | Soluble | atamanchemicals.com |

Adsorption and Desorption Kinetics on Various Substrates and Environmental Matrices

The interaction of this compound with surfaces is a critical aspect of its environmental fate and industrial applications. As a class, phenylurea herbicides are known to adsorb to soils and sediments, which governs their mobility and bioavailability. d-nb.info The primary factors controlling the sorption of these non-ionic organic compounds are the organic matter content of the substrate and the compound's hydrophobicity. huji.ac.ilnih.gov

Sorption processes for phenylureas are often described using isotherm models, such as the Freundlich and Langmuir equations. The Freundlich model, which posits a heterogeneous surface, is frequently found to be a good fit for the adsorption of phenylureas on soil and biochar. d-nb.inforesearchgate.netscispace.comnih.gov The Freundlich constant, Kf, indicates the sorption capacity. Studies on various phenylurea herbicides have shown that Kf values are influenced by both the specific herbicide's molecular properties (like its octanol-water partition coefficient, log Kow) and the soil's characteristics (such as organic carbon content, pH, and clay content). d-nb.infonih.govresearchgate.net For example, herbicides with more chlorine atoms, like diuron (B1670789) and linuron, tend to have higher Kow values and exhibit stronger adsorption to soils. nih.gov

The kinetics of adsorption describe the rate at which the compound binds to the substrate. For phenylureas, equilibrium is typically reached within a specific timeframe, which can be determined by batch equilibration methods. mdpi.com Desorption, the process by which the compound is released from the substrate, is also a key kinetic parameter. Phenylureas can exhibit desorption hysteresis, where the compound is more strongly retained than predicted by the adsorption isotherm. huji.ac.il This phenomenon can be caused by the entrapment of molecules within the microporous structure of the soil organic matter. huji.ac.il

| Herbicide | Substrate | Isotherm Model | Freundlich Constant (Kf) | Reference |

|---|---|---|---|---|

| Monuron (B1676734) | Yolo Silt Loam | Freundlich | 1.58 | researchgate.net |

| Diuron | Yolo Silt Loam | Freundlich | 4.50 | researchgate.net |

| Linuron | Yolo Silt Loam | Freundlich | 7.72 | researchgate.net |

| Chlorotoluron | Upstream River Sediment | Freundlich | KOC = 137 L/kg | huji.ac.il |

| Isoproturon | Upstream River Sediment | Freundlich | KOC = 60 L/kg | huji.ac.il |

Complexation Chemistry of Urea Derivatives

The urea functional group possesses two potential types of donor atoms: the carbonyl oxygen and the amide nitrogens. rjpbcs.com This allows urea and its derivatives to act as ligands, forming coordination complexes with various metal ions. primescholars.comdestechpub.com The mode of coordination—whether through the oxygen or nitrogen atoms—depends significantly on the nature of the metal ion. rjpbcs.comrjpbcs.com

For most transition metals, such as Fe(III), Zn(II), and Cu(II), coordination occurs through the carbonyl oxygen atom. rjpbcs.comdestechpub.com This interaction is characterized by a decrease in the C=O stretching frequency in the infrared spectrum, with no significant change in the N-H stretching frequency. rjpbcs.com In contrast, coordination through a nitrogen atom, as seen with metals like Pd(II), results in a shift of the C=O stretching vibration to a higher frequency and a shift of the N-H stretching frequencies to lower values. destechpub.comrjpbcs.com

Substituted ureas, including phenylurea derivatives, also participate in complexation, typically acting as monodentate ligands through the oxygen atom. rjpbcs.com The presence of phenyl and methyl substituents on the nitrogen atoms of this compound can influence the electronic properties of the urea moiety and, consequently, the stability and structure of the resulting metal complexes. The formation of these complexes is relevant in fields such as catalysis and the development of new materials with specific electronic or biological properties. rsc.orgnih.gov

Role of this compound as a Building Block in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The urea group is an exceptional building block for creating such assemblies due to its ability to act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl C=O group). nih.govresearchgate.net This allows for the formation of strong and directional hydrogen bonds, leading to predictable patterns of self-assembly. researchgate.net

In this compound, the N-H group can donate a hydrogen bond, while the carbonyl oxygen can accept hydrogen bonds. This facilitates the formation of one-dimensional chains or tapes, which are common motifs in the crystal structures of urea derivatives. The strength of these hydrogen bonds can be influenced by the substituents on the urea. researchgate.net The phenyl group, through π-π stacking interactions, can provide an additional force to guide and stabilize the self-assembly process, leading to more complex architectures. researchgate.netnih.gov The introduction of a urea bond into peptide structures, for example, has been shown to create a strong hydrogen bond network that stabilizes the resulting self-assembled hydrogel. researchgate.net The predictable hydrogen-bonding behavior of urea derivatives makes them valuable components in the design of functional supramolecular materials, including gels, polymers, and crystalline networks.

Theoretical Frameworks and Modeling in Phenylurea Chemistry

Quantum Chemical Descriptors for Phenylurea Compound Characterization

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure. These descriptors quantify various aspects of a molecule's properties and are instrumental in characterizing and comparing compounds within a chemical class like phenylureas. By correlating these descriptors with experimentally observed properties, it is possible to understand the underlying factors governing the behavior of these compounds.

Key quantum chemical descriptors used for the characterization of phenylurea compounds include electronic, spatial, and hydrophobicity-related properties. nih.gov

Electronic Descriptors: These describe the electronic distribution within the molecule. Examples include:

Formation Enthalpy: The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.

Spatial (Steric) Descriptors: These relate to the three-dimensional structure of the molecule.

Molecular Weight/Surface Area: These basic descriptors provide information about the size of the molecule. nih.gov

Radius of Gyration: This descriptor provides a measure of the molecule's compactness.

Solvation and Hydrophobicity Descriptors: These descriptors quantify the interaction of the molecule with a solvent.

Hydration Free Energy: The change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent, typically water. This is a critical descriptor for understanding the environmental fate and biological activity of phenylureas. nih.gov

Log P (Octanol-Water Partition Coefficient): A measure of a molecule's hydrophobicity, which influences its transport and distribution in biological and environmental systems.

The table below summarizes some of the key quantum chemical descriptors and their significance in the characterization of phenylurea compounds.

| Descriptor Category | Specific Descriptor | Significance in Characterizing Phenylureas |

| Electronic | Formation Enthalpy | Indicates the thermodynamic stability of the molecule. nih.gov |

| Molecular Dipole Moment | Relates to the polarity of the molecule and its interactions with polar solvents and biological targets. nih.gov | |

| HOMO/LUMO Energies | Provide insights into the molecule's electron-donating and accepting capabilities, influencing its reactivity. | |

| Spatial | Molecular Weight/Surface Area | Basic indicators of molecular size that can influence physical properties and steric interactions. nih.gov |

| Radius of Gyration | Describes the compactness of the molecular structure. | |

| Solvation | Hydration Free Energy | Quantifies the interaction with water, which is crucial for environmental and biological behavior. nih.gov |

| Log P | Measures hydrophobicity, affecting membrane permeability and bioaccumulation potential. |

These descriptors are fundamental inputs for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which are discussed in a later section.

Molecular Dynamics Simulations of 1,3-Dimethyl-1-phenylurea in Different Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules in various environments, such as in a solvent or interacting with a biological receptor.

For this compound, MD simulations can elucidate its behavior in different solvent environments, which is crucial for understanding its solubility, stability, and transport properties.

Aqueous Environments: In aqueous solutions, MD simulations can reveal the nature of interactions between this compound and water molecules. Based on simulations of related urea (B33335) compounds, it is expected that the oxygen atom of the carbonyl group in this compound would act as a hydrogen bond acceptor, forming hydrogen bonds with the hydrogen atoms of water molecules. rsc.org The phenyl group and methyl groups, being nonpolar, would exhibit hydrophobic interactions, influencing the local water structure. researchgate.net Simulations of urea in water have shown that while urea can form hydrogen bonds, it integrates into the water structure with minimal disruption. researchgate.net The presence of the phenyl and methyl groups in this compound would likely lead to more significant hydrophobic effects.

Nonpolar Environments: In nonpolar solvents, the dominant intermolecular forces for this compound would be van der Waals interactions. The polar urea moiety might lead to self-association through dipole-dipole interactions, potentially forming dimers or larger aggregates. rsc.org MD simulations can quantify the extent of this aggregation and the preferred orientation of the molecules within these clusters.

Biological Environments: MD simulations are also used to study the interaction of phenylurea compounds with biological targets, such as proteins. For instance, simulations have been used to examine the stability of 1,3-diphenylurea (B7728601) derivatives within the active sites of enzymes like c-MET and VEGFR-2. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex. nih.gov The stability of the complex over the simulation time, often assessed by metrics like the root-mean-square deviation (RMSD) and radius of gyration, provides insights into the binding affinity. nih.gov

The table below outlines the expected primary interactions of this compound in different environments as would be studied by molecular dynamics simulations.

| Environment | Key Functional Groups of this compound | Primary Interactions | Information Gained from MD Simulations |

| Aqueous | Carbonyl group (C=O), N-H group | Hydrogen bonding with water molecules. rsc.org | Solvation structure, hydration free energy, local water dynamics. |

| Phenyl and methyl groups | Hydrophobic interactions. researchgate.net | Influence on water structure, potential for aggregation. | |

| Nonpolar Solvent | Urea moiety | Dipole-dipole interactions. rsc.org | Self-association behavior, dimer formation, conformational preferences. |

| Phenyl and methyl groups | Van der Waals interactions. | Solute-solvent interactions, solubility. | |

| Biological Receptor | Entire molecule | Hydrogen bonding, hydrophobic interactions, π-stacking. nih.gov | Binding mode, stability of the ligand-receptor complex, key binding residues. nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including those involving the synthesis and degradation of this compound. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, characterizing the structures of intermediates and transition states along the way.

Synthesis Reactions: The synthesis of phenylurea derivatives often involves the reaction of an isocyanate with an amine. nih.gov Computational methods can model this reaction to determine the transition state structure and the activation energy. For example, the synthesis of 1,3-diphenylurea can occur through the reductive carbonylation of nitrobenzene. researchgate.net Quantum chemical calculations can be employed to investigate the catalytic cycle of such reactions, identifying the roles of different catalysts and solvents.

Degradation Reactions: Phenylurea compounds can undergo degradation through processes like hydrolysis or thermal decomposition.

Hydrolysis: The mechanism of hydrolysis of phenylureas has been investigated under both acidic and basic conditions. researchgate.net Computational studies can model the addition-elimination mechanism proposed for alkaline hydrolysis, calculating the energies of the tetrahedral intermediates and the transition states for the addition of a hydroxide (B78521) ion and the subsequent elimination of an amine. researchgate.net

Thermal Decomposition: The thermal decomposition of 1,3-diphenylurea has been studied as a model for the recycling of polyurethanes. mdpi.com This reaction yields phenyl isocyanate and aniline (B41778). mdpi.com Computational modeling can be used to calculate the bond dissociation energies and the activation energy for this unimolecular decomposition, helping to understand the reaction kinetics and the conditions required for efficient conversion. mdpi.com It can also be used to explore potential side reactions, such as the formation of biurets or trimers. mdpi.com

Transition State Theory: A key aspect of modeling reaction mechanisms is the application of transition state theory. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. Computational methods can calculate the vibrational frequencies of the transition state structure, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. This allows for the calculation of temperature-dependent rate coefficients. nih.gov

The following table provides examples of how computational modeling can be applied to study reactions involving phenylureas.

| Reaction Type | Example Reaction | Computational Approach | Insights Gained |

| Synthesis | Aniline + Phenyl Isocyanate → 1,3-Diphenylurea | Density Functional Theory (DFT) | Reaction pathway, transition state geometry, activation energy, catalytic effects. researchgate.net |

| Hydrolysis | Phenylurea + OH⁻ → Aniline + Isocyanate | DFT with implicit/explicit solvent models | Addition-elimination mechanism, structure of tetrahedral intermediate, energy barriers. researchgate.net |

| Thermal Decomposition | 1,3-Diphenylurea → Phenyl Isocyanate + Aniline | DFT, Transition State Theory | Bond dissociation energies, activation energy, reaction kinetics, potential side reactions. mdpi.com |

Development of Predictive Models for Chemical Reactivity and Stability

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. nih.gov These models are developed by finding a mathematical relationship between calculated molecular descriptors (like those discussed in section 7.1) and experimentally measured values.

For this compound and other phenylurea compounds, predictive models can be developed to estimate their reactivity, stability, and potential biological or environmental effects, reducing the need for extensive experimental testing.

Model Development: The development of a QSAR/QSPR model typically involves the following steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest (e.g., reaction rate, toxicity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset using computational chemistry software. nih.gov

Feature Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the property being modeled. mdpi.com

Model Building: A mathematical model is constructed using techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF). nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. uvic.ca

Applications for Phenylureas:

Reactivity Prediction: Models can be developed to predict the rate constants for reactions such as hydrolysis or oxidation. uvic.ca By correlating reaction rates with descriptors like HOMO/LUMO energies and charge distributions, these models can predict the reactivity of new or untested phenylurea derivatives.

Stability Prediction: The stability of a compound can be related to its susceptibility to degradation. Predictive models can be used to estimate the half-life of this compound under specific environmental conditions by relating it to descriptors that influence its degradation pathways. purdue.edu

Toxicity and Environmental Risk Assessment: QSAR models have been successfully developed to predict the toxicity of phenylurea herbicides to aquatic organisms. nih.gov These models use descriptors related to hydrophobicity, electronic properties, and molecular size to predict values such as the HC5 (hazardous concentration for 5% of species), which is used in environmental risk assessment. nih.gov

The table below illustrates the components of a typical predictive modeling workflow for phenylurea compounds.

| Modeling Step | Description | Example for Phenylurea Compounds |

| Objective | Define the property to be predicted. | Predict the aquatic toxicity (HC5) of phenylurea herbicides. nih.gov |

| Data Collection | Gather experimental toxicity data for a range of phenylurea compounds. | A dataset of 36 phenylurea herbicides with their derived HC5 values. nih.gov |

| Descriptor Calculation | Compute quantum chemical, spatial, and hydrophobicity descriptors. | Spatial, electronic, and hydrophobicity descriptors calculated using software like ORCA and Dragon. nih.gov |

| Model Building | Apply statistical or machine learning methods to create the predictive equation. | Development of models using Multiple Linear Regression (MLR) and Random Forest (RF) algorithms. nih.gov |

| Validation & Application | Test the model's accuracy and use it to predict the toxicity of new compounds. | The resulting models showed good predictive performance (R² > 0.85) and could be used to identify high-risk phenylurea compounds. nih.gov |

By leveraging these predictive models, it is possible to screen large numbers of virtual compounds and prioritize those with desired properties for synthesis and experimental testing, accelerating the discovery and development process.

Future Research Directions in 1,3 Dimethyl 1 Phenylurea Chemistry

Exploration of Asymmetric Synthesis and Chiral Analog Development

While 1,3-Dimethyl-1-phenylurea itself is not a chiral molecule, the broader class of phenylurea compounds includes molecules with chiral centers, which can exhibit different biological activities between enantiomers. The exploration of asymmetric synthesis to produce chiral analogs of this compound represents a significant frontier in herbicide and medicinal chemistry.

The development of chiral analogs is particularly relevant as biological systems are inherently chiral. The differential interaction of enantiomers with biological targets can lead to one enantiomer being more active or having a different mode of action than the other. For instance, in the case of some chiral amide herbicides, one enantiomer exhibits significantly higher herbicidal activity. nih.gov This enantioselectivity can allow for the use of lower quantities of the active ingredient, reducing potential environmental impact and increasing efficiency.

Future research in this area would involve the design and synthesis of this compound derivatives that incorporate stereogenic centers. This could be achieved by introducing chiral substituents on the phenyl ring or the urea (B33335) nitrogen atoms. Catalytic asymmetric synthesis, employing chiral catalysts, would be a key methodology in this pursuit. nih.gov Such methods aim to produce a single, desired enantiomer with high purity, avoiding the need for the separation of racemic mixtures. mdpi.com The resulting chiral analogs would then be evaluated for their biological activity, providing insights into the structure-activity relationships of chiral phenylureas.

Table 1: Potential Strategies for Chiral Analog Development

| Strategy | Description | Potential Benefits |

| Introduction of Chiral Substituents | Synthesizing derivatives of this compound with chiral groups attached to the phenyl ring or urea moiety. | Enhanced biological activity and specificity, reduced off-target effects. |

| Catalytic Asymmetric Synthesis | Utilizing chiral catalysts to stereoselectively create chiral centers during the synthesis of analogs. nih.gov | High enantiomeric purity, more efficient synthesis of the desired active isomer. |

| Biological Resolution | Employing enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired isomer. | Environmentally friendly approach, high selectivity. |

Advancement of Environmentally Benign Synthetic Protocols

The synthesis of phenylurea compounds, including this compound, has traditionally relied on methods that may involve hazardous reagents and generate significant waste. The advancement of environmentally benign, or "green," synthetic protocols is a critical area of future research. humanjournals.com The principles of green chemistry aim to reduce the environmental footprint of chemical manufacturing by focusing on aspects such as atom economy, use of renewable feedstocks, and avoidance of toxic solvents.

One promising avenue is the development of catalytic processes that replace stoichiometric reagents. For example, the use of phosgene (B1210022) or its derivatives in the synthesis of ureas can be replaced with greener alternatives like carbon dioxide or dimethyl carbonate. Research into "green urea synthesis" is exploring the use of green ammonia (B1221849) and captured carbon dioxide, which could significantly reduce the carbon footprint of urea production. ureaknowhow.com

Solvent selection is another key aspect of green chemistry. The replacement of volatile organic compounds (VOCs) with more benign alternatives such as water, supercritical fluids, or ionic liquids can greatly reduce the environmental impact of a synthetic process. Furthermore, solvent-free reaction conditions are being explored, which can lead to higher efficiency and reduced waste. humanjournals.com

Table 2: Green Chemistry Approaches for Phenylurea Synthesis

| Green Chemistry Principle | Application in Phenylurea Synthesis |